Product packaging for Ethyl rutinoside(Cat. No.:CAS No. 187539-57-7)

Ethyl rutinoside

Cat. No.: B1149303
CAS No.: 187539-57-7
M. Wt: 354.35024
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Description

Overview of Flavonoid Glycosides and Their Significance

Flavonoid glycosides represent a vast and widely distributed group of polyphenolic compounds found throughout the plant kingdom, in tissues such as leaves, roots, and fruit peels. uobasrah.edu.iq These molecules consist of a flavonoid aglycone—a core structure with a fifteen-carbon skeleton composed of two benzene (B151609) rings linked by a heterocyclic pyran ring—attached to a sugar moiety. ontosight.ainih.gov This glycosylation significantly influences their physical, chemical, and biological properties.

Flavonoids are renowned for their health-promoting effects, largely attributed to their antioxidant, anti-inflammatory, and antimicrobial activities. uobasrah.edu.iqontosight.ai They play a crucial role in plant defense mechanisms against microbial infections and environmental stressors like UV radiation. nih.govslideshare.net In humans, dietary intake of flavonoid-rich foods such as fruits, vegetables, tea, and wine has been associated with a reduced risk of various chronic and degenerative diseases. researchgate.netmdpi.com Their diverse biological activities have made them indispensable components in nutraceutical, pharmaceutical, and cosmetic applications. uobasrah.edu.iq

Specific Context of Rutinosides in Bioactive Compound Research

Rutinosides are a specific class of flavonoid glycosides where the sugar component is rutinose, a disaccharide composed of rhamnose and glucose. A prominent example is rutin (B1680289) (quercetin-3-O-rutinoside), a flavonoid found in various plants, including buckwheat and citrus fruits. uobasrah.edu.iqnih.gov Research has demonstrated that rutinosides possess a range of pharmacological activities, including antioxidant and neuroprotective effects. uobasrah.edu.iq

The attachment of the rutinose sugar moiety can modulate the bioactivity and bioavailability of the flavonoid aglycone. For instance, while aglycones are often more potent antioxidants, the presence of a sugar can sometimes enhance bioavailability. nih.gov The enzymatic or chemical modification of rutinosides is a key area of research, aiming to create novel derivatives with improved properties. For example, the enzymatic hydrolysis of rutin can yield quercetin (B1663063) and rutinose, both of which have their own pharmaceutical value. researchgate.net Furthermore, the transglycosylation activity of certain enzymes can be harnessed to synthesize new rutinoside compounds with potentially enhanced or novel biological activities. nih.govepa.gov

Rationale for Focused Research on Ethyl Rutinoside

Focused research on this compound stems from the broader interest in modifying naturally occurring flavonoid glycosides to enhance their therapeutic potential. The synthesis of this compound is often achieved through enzymatic transglycosylation, a process where an enzyme transfers the rutinose group from a donor like rutin to an acceptor molecule, in this case, ethanol (B145695). researchgate.netnih.gov This enzymatic approach is considered a green and efficient method for creating novel glycosides.

The addition of an ethyl group can alter the physicochemical properties of the parent rutinoside, potentially influencing its solubility, stability, and biological activity. For instance, studies on other flavonoid esters have shown that increasing lipophilicity through esterification can be an effective strategy to modify their properties. scielo.br The investigation into this compound is therefore driven by the hypothesis that this modification could lead to a compound with unique or improved bioactivities compared to its precursor.

Current State of Knowledge and Research Gaps Pertaining to this compound

The current body of knowledge on this compound is primarily centered on its synthesis and its emergence as a transformation product in food processing. For example, the enzymatic synthesis of this compound has been demonstrated using α-rhamnosyl-β-glucosidase. researchgate.net Additionally, its formation has been observed in Tartary buckwheat during processing, resulting from endogenous enzyme activity. acs.org

However, significant research gaps remain. While the synthesis of this compound has been established, comprehensive studies on its specific biological activities are limited. There is a need for detailed investigations into its potential antioxidant, anti-inflammatory, antimicrobial, and other pharmacological properties. frontiersin.orgchemmethod.combioline.org.brmdpi.com Furthermore, its metabolic fate and bioavailability in biological systems are yet to be thoroughly elucidated. annualreviews.org Although research has been conducted on the biological activities of structurally similar compounds like isorhamnetin (B1672294) 3-O-rutinoside, dedicated studies on this compound are necessary to understand its unique potential. nih.govnih.gov Addressing these knowledge gaps through further research will be crucial for determining the potential applications of this compound in various fields. nih.goveuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O10 B1149303 Ethyl rutinoside CAS No. 187539-57-7

Properties

IUPAC Name

2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGIVYORFJYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sources and Isolation Methodologies for Rutinosides Precursors

Natural Occurrence of Rutinoside-Containing Biota

Rutin (B1680289), also known as quercetin-3-O-rutinoside, is a flavonoid that is widely distributed throughout the plant kingdom. researchgate.netsciopen.com It is found in a diverse array of fruits, vegetables, and medicinal herbs. researchgate.netfoodrevolution.org Buckwheat is a particularly notable source, with its flowers containing exceptionally high concentrations of rutin, reaching up to 46,000 parts per million (ppm). nih.govacs.org Other significant dietary sources include citrus fruits (especially their peels), apples, asparagus, and teas. sciopen.comfoodrevolution.org

Several studies have quantified the rutin content in various plant materials, highlighting the richest natural reservoirs of this compound. For instance, among fruits, umbu, noni, and blackberry have been identified as having high rutin content. researchgate.netcabidigitallibrary.org In the realm of vegetables, coriander and asparagus are notable for their significant rutin levels. researchgate.netcabidigitallibrary.org Certain non-edible plants, such as Rhus cotinus and Sophora secundiflora, also contain substantial amounts of rutin. researchgate.net The leaves of the male Carica papaya plant have also been investigated as a source of rutin. um.edu.my

Table 1: Selected Plant Sources and their Rutin Content

Plant Source Part Rutin Content
Buckwheat (Fagopyrum esculentum) Flowers ~46,000 ppm nih.govacs.org
Buckwheat (Fagopyrum esculentum) Leaves ~300 ppm nih.govacs.org
Buckwheat (Fagopyrum esculentum) Stems ~1000 ppm nih.govacs.org
Echinodorus grandiflorus - 14,878.7 mg/1000g scielo.br
Rhus cotinus - 10.53% researchgate.net
Coriander - 196.6 mg/kg researchgate.netcabidigitallibrary.org
Asparagus - 151.3 mg/kg researchgate.netcabidigitallibrary.org
Umbu Fruit 162.4 mg/kg researchgate.netcabidigitallibrary.org
Noni Fruit -
Blackberry Fruit 43.2 - 162.4 mg/kg researchgate.netcabidigitallibrary.org
Cherry Fruit 0.15% (white cherry) researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Extraction Techniques for Rutinoside Precursors from Natural Matrices

The extraction of rutin from its natural sources is a critical first step. Over the years, methodologies have evolved from traditional solvent-based approaches to more advanced and efficient technologies. ijpjournal.comfrontiersin.orgsemanticscholar.org

Conventional solvent extraction remains a widely used method for obtaining rutin from plant materials. nih.gov The choice of solvent is crucial and is determined by the polarity of the target compound. ajchem-a.com Common solvents for rutin extraction include ethanol (B145695), methanol (B129727), and their aqueous mixtures. researchgate.netnih.govajchem-a.com For example, a mixture of 60% ethanol and 5% ammonia (B1221849) in water has been effectively used to extract rutin from buckwheat. nih.govacs.org Similarly, 80% methanol has been employed for extracting rutin from the leaves of Euphorbia pulcherrima. globalresearchonline.net The efficiency of solvent extraction can be influenced by factors such as temperature and extraction time. For instance, refluxing powdered tartary buckwheat leaves with 75% ethanol for two hours is a documented method. google.com

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, modern techniques have been developed. ijpjournal.comfrontiersin.orgsemanticscholar.org These technologies aim to improve extraction efficiency and yield.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances the penetration of the solvent into the matrix. sci-hub.rumdpi.com UAE is recognized for being a rapid, efficient, and eco-friendly method. sci-hub.rumdpi.com The optimization of parameters like ultrasonic power, extraction time, temperature, and solvent-to-solid ratio is key to maximizing the yield of flavonoids. mdpi.comccsenet.orgnih.gov For instance, an optimized UAE process for flavonoids from kiwi peel used 68.4% ethanol with sonication at 94.4 W for 14.8 minutes. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample, leading to the rupture of plant cells and the release of target compounds. sci-hub.rumdpi.com This method significantly reduces extraction time and solvent volume compared to traditional techniques. sci-hub.ru The extraction of rutin from Flos Sophorae Immaturus was optimized using MAE with 100% methanol as the solvent, a microwave power of 287 W, and an extraction time of 80 seconds. mdpi.com Ionic liquids have also been used in conjunction with MAE to enhance the extraction of rutin from medicinal plants like Saururus chinensis. capes.gov.br A combination of ultrasonic and microwave assistance (ILs-UMAE) has also been explored for extracting rutin from velvetleaf leaves. nih.gov

Supercritical Fluid Extraction (SFE): SFE is a green technology that often uses carbon dioxide (CO₂) as a supercritical fluid. sci-hub.rumdpi.com Due to the nonpolar nature of CO₂, co-solvents like ethanol are often added to enhance the extraction of polar compounds such as rutin. sci-hub.ru

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses solvents at elevated temperatures and pressures. sci-hub.rumdpi.com These conditions improve the solubility of the target analytes and the efficiency of the extraction process. semanticscholar.org

Solvent-Based Extraction Approaches

Chromatographic Separation and Purification Strategies for Rutinoside Precursors

Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is a necessary step to isolate rutin with high purity. Chromatography is the cornerstone of this purification process. nih.gov

Various chromatographic techniques are employed, each relying on different separation principles. nih.govcreative-proteomics.com Column chromatography is a fundamental and widely used method for purifying biomolecules. nih.gov For the purification of rutin, macroporous resin columns are often used as an initial step to remove impurities. scispace.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the final purification of rutin. globalresearchonline.net Reversed-phase HPLC, using a C18 column, is commonly employed. globalresearchonline.net The mobile phase typically consists of a mixture of solvents like methanol and water. globalresearchonline.net

Countercurrent chromatography (CCC) is another effective technique for the separation and purification of natural products. tandfonline.com It is a liquid-liquid partition chromatography method that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. scispace.com A two-phase solvent system, such as ethyl acetate-n-butanol-water, has been successfully used to purify rutin from Herba Cirsii and Boenninghausenia sessilicarpa. scispace.comtandfonline.com

Thin-layer chromatography (TLC) is often used for the initial qualitative analysis and partial purification of rutin from extracts. globalresearchonline.net The separated spots on the TLC plate can be scraped off for further analysis or purification by HPLC. globalresearchonline.net

The ultimate goal of these chromatographic strategies is to achieve a high degree of purity, often exceeding 98%, which is essential for the subsequent synthesis of ethyl rutinoside. researchgate.netrotachrom.com

Synthetic and Biosynthetic Pathways of Ethyl Rutinoside and Analogues

Enzymatic Synthesis and Transglycosylation of Rutinosides

Enzymes, particularly glycosidases, are powerful tools for the synthesis of rutinosides due to their ability to catalyze reactions with high specificity under mild conditions. Transglycosylation, a key reaction in this process, involves the transfer of a sugar moiety (in this case, rutinose) from a donor molecule to an acceptor.

Rutin-Degrading Enzyme (RDE) Catalyzed Reactions for β-Rutinoside Synthesis

Rutin-degrading enzymes (RDEs), found in sources like tartary buckwheat (Fagopyrum tataricum), are instrumental in synthesizing β-rutinosides. researchgate.netresearcher.life These enzymes specifically hydrolyze the glycosidic bond in rutin (B1680289), producing quercetin (B1663063) and rutinose. researchgate.net However, in the presence of an alcohol like ethanol (B145695), RDEs can catalyze a transglycosylation reaction, transferring the rutinose moiety to the alcohol to form the corresponding alkyl β-rutinoside. researchgate.net

For instance, the use of crude RDEs from tartary buckwheat seeds with rutin as the starting material in aqueous alcohol solutions has successfully produced ethyl β-rutinoside. researchgate.net Under optimized conditions of 30% (v/v) ethanol and 1-2% rutin at 40°C, a significant yield of ethyl β-rutinoside was achieved, with 23 grams of the product obtained from 50 grams of rutin. researchgate.net This method has also been employed to synthesize other alkyl β-rutinosides, including methyl, propyl, isopropyl, and benzyl (B1604629) β-rutinosides, with yields ranging from 84-94%. researchgate.netresearcher.life

The enzymatic process can be influenced by various parameters. For example, RDEs from tartary buckwheat have shown the highest activity in a 15% (v/v) ethanol solution at 50°C. researchgate.net The efficiency of these enzymatic transformations has been studied in different tissues of the plant, revealing varying catalytic capabilities. researchgate.net

ProductStarting MaterialEnzyme SourceYieldReference
Ethyl β-rutinosideRutinTartary buckwheat seeds (RDE)46% (23g from 50g rutin) researchgate.net
Methyl β-rutinosideRutinTartary buckwheat seeds (RDE)84-94% (for a mix of R-β-rutinosides) researchgate.netresearcher.life
Propyl β-rutinosideRutinTartary buckwheat seeds (RDE)84-94% (for a mix of R-β-rutinosides) researchgate.netresearcher.life
Isopropyl β-rutinosideRutinTartary buckwheat seeds (RDE)84-94% (for a mix of R-β-rutinosides) researchgate.netresearcher.life
Benzyl β-rutinosideRutinTartary buckwheat seeds (RDE)84-94% (for a mix of R-β-rutinosides) researchgate.netresearcher.life

Fungal Glycosidase-Mediated Rutinosylation Reactions

Fungal glycosidases, particularly from species like Aspergillus niger and Acremonium sp., are versatile biocatalysts for synthesizing a variety of rutinosides through transglycosylation. mdpi.comcas.cznih.gov These enzymes can transfer the rutinose unit from a donor, such as rutin or hesperidin (B1673128), to a wide range of acceptor molecules containing hydroxyl groups. mdpi.comcas.cz

The rutinosidase from Aspergillus niger (AnRut), produced recombinantly in Pichia pastoris, has demonstrated notable transglycosylation capabilities. mdpi.com It can utilize the inexpensive and readily available rutin as a glycosyl donor. mdpi.com A key advantage is that the reaction can proceed even at high concentrations of rutin in suspension, a mode referred to as "solid-state biocatalysis". mdpi.comcas.cz This enzyme has been used to synthesize a series of novel rutinosides by reacting rutin with various acceptors, including alcohols and phenolic compounds. mdpi.com For example, the synthesis of catechol rutinoside was achieved with a 7.4% yield relative to the rutin donor. mdpi.com

Similarly, a 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. can transfer the rutinosyl moiety from 7-O-rutinosylated flavonoids like hesperidin to different phenolic acceptors. nih.gov Optimization of this reaction with hydroquinone (B1673460) as the acceptor at pH 5.0 and 30°C resulted in a 38% yield of 4-hydroxyphenyl-β-rutinoside. nih.gov Fungal glycosidases from Mucor circinelloides and Penicillium chrysogenum have also been characterized for their ability to synthesize rutinosides, such as 2-phenylethyl rutinoside, with high efficiency, especially when using co-solvents like dimethyl sulfoxide (B87167) (DMSO) to increase the solubility of the rutin donor. nih.gov

Regioselective Enzymatic Modifications of Rutinosides

A significant advantage of enzymatic synthesis is the high degree of regioselectivity, meaning the enzyme can target a specific hydroxyl group on the acceptor molecule for glycosylation. For instance, when 1,2-hexanediol (B41856) was used as an acceptor with a fungal glycosidase from Penicillium chrysogenum, the rutinosylation preferentially occurred at the primary hydroxyl group with approximately 70% selectivity. nih.gov

This selectivity is crucial for producing specific isomers of glycosylated compounds, which can be challenging to achieve through chemical methods. researchgate.net The enzyme α-glucosidase has been used for the regioselective glucosylation of arbutin (B1665170), yielding specific arbutin glycosides. researchgate.net Similarly, amylosucrase from Deinococcus geothermalis has been shown to regioselectively transglucosylate flavones. nih.gov While this enzyme could not add glucose to the rutinoside moiety of some glycosides, it was able to produce isorhoifolin-4'-O-α-d-glucopyranoside. nih.gov The ability to control the position of glycosylation is essential for studying the structure-activity relationships of these modified compounds.

Chemical Derivatization Strategies for Rutinoside Analogues

Chemical derivatization provides a complementary approach to enzymatic synthesis for creating rutinoside analogues. These methods allow for a wider variety of chemical modifications, which can be used to alter the physicochemical properties of the parent molecule. researchgate.net

Esterification and Lipophilisation Approaches

Esterification is a common strategy to increase the lipophilicity of hydrophilic compounds like rutin. vup.sk This process involves attaching a fatty acid to one of the hydroxyl groups of the rutin molecule, thereby creating a more fat-soluble derivative. vup.skresearchgate.net This increased lipophilicity can enhance the solubility of rutin in non-polar environments, which is beneficial for applications in oil-based food products, cosmetics, and pharmaceutical formulations. vup.skacs.org

Lipase-catalyzed esterification is a particularly effective method for this purpose, offering high regioselectivity. vup.skcornell.edu For example, lipase (B570770) B from Candida antarctica has been used to acylate rutin, with studies showing that the acylation often occurs at the 4'''-OH position of the rhamnose moiety. vup.skrsc.org The choice of fatty acid and solvent can influence the reaction's efficiency. researchgate.net For instance, when using octanoic acid as the acyl donor, acetone (B3395972) was found to be the optimal solvent, while tert-butanol (B103910) was better for decanoic acid. researchgate.net The conversion rates for lipase-catalyzed synthesis of rutin esters can range from 16% to 40%, with higher conversions generally observed for shorter chain fatty acids. scielo.br

Derivatization for Enhanced Analytical Characteristics

Chemical derivatization is also a valuable tool for improving the analytical detection and quantification of compounds like this compound. science.govwelch-us.com Techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) often benefit from derivatization, which can increase the volatility and thermal stability of the analyte. sigmaaldrich.comresearchgate.net

Chemoenzymatic Synthesis of Novel this compound Derivatives

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with traditional chemical reactions, represents a powerful strategy for generating novel derivatives of this compound. nih.gov This approach allows for precise modifications of the parent molecule, leading to analogues with potentially altered physicochemical properties. The primary methods employed involve the enzymatic transfer of the rutinose moiety to new aglycones (transglycosylation) and the enzymatic esterification of the sugar's hydroxyl groups.

Transglycosylation Reactions Catalyzed by Glycosidases

A key chemoenzymatic route for synthesizing this compound analogues is through transglycosylation, catalyzed by diglycosidases such as rutinosidases (EC 3.2.1.168). researchgate.net These enzymes cleave the glycosidic bond between rutinose and an aglycone in a donor molecule and can transfer the released rutinosyl group onto a suitable acceptor molecule containing a hydroxyl group. researchgate.net This process avoids the need for complex chemical protection and deprotection steps.

Research has demonstrated the effectiveness of rutinosidases from various fungal sources in these reactions. For example, a recombinant rutinosidase from Aspergillus niger (AnRut), produced in Pichia pastoris, can catalyze transglycosylation using inexpensive and eco-friendly by-products from the food industry as substrates. researchgate.net Similarly, glycosidases from Mucor circinelloides (McGlc) and Penicillium chrysogenum (PcGlc) have been characterized for their ability to synthesize novel rutinosides. nih.gov These enzymes exhibit high stability against thermal and solvent-induced inactivation, making them suitable for biotechnological applications. nih.gov

In a typical process, a rutinose donor, such as rutin or hesperidin, is incubated with the enzyme and a high concentration of an acceptor molecule. nih.govconicet.gov.ar A notable example is the synthesis of 2-phenylthis compound, where rutin was used as the glycosyl donor and 2-phenylethanol (B73330) as the acceptor. nih.gov The use of a co-solvent like dimethyl sulfoxide (DMSO) can be crucial to fully solubilize the substrates, thereby achieving higher transglycosylation efficiencies. nih.gov For the synthesis of 2-phenylthis compound using McGlc and PcGlc, optimal acceptor concentrations were determined to be 200 mM and 400 mM, respectively, when using 100 mM of fully dissolved rutin. nih.gov

The substrate specificity of these enzymes allows for the creation of a diverse library of derivatives. The α-rhamnosyl-β-glucosidase from Acremonium sp. has been used to synthesize various phenolic rutinosides. conicet.gov.ar Using hesperidin as the rutinose donor, this enzyme successfully transferred the rutinose moiety to acceptors like ethylene (B1197577) glycol and glycerol. nih.gov It was also used to produce 4-methylumbelliferyl rutinoside from 4-methylumbelliferone (B1674119) and 4-hydroxyphenyl β-rutinoside from hydroquinone. conicet.gov.arnih.gov An important finding is that transglycosylation products with aliphatic aglycones are often resistant to subsequent enzymatic cleavage, which allows for higher reaction yields. researchgate.net

Lipase-Catalyzed Esterification

Another significant chemoenzymatic strategy for creating novel this compound derivatives is lipase-catalyzed esterification. Lipases (EC 3.1.1.3) are hydrolases that can reverse their function in non-aqueous or low-water environments to synthesize esters from alcohols and fatty acids. scielo.brnih.gov This method is particularly effective for enhancing the lipophilicity of glycosides like this compound by attaching fatty acid chains to the hydroxyl groups of the rutinose moiety.

The synthesis of rutin esters serves as a direct model for this approach. In one study, the immobilized lipase B from Candida antarctica (Novozyme 435®) was used to catalyze the esterification of rutin with various fatty acids (from C3 to C18:2) in 2-methyl-2-butanol (B152257). scielo.br The reaction yielded a series of rutin esters with conversion rates ranging from 16% to 40%, with the highest conversions observed for short-chain fatty acids. scielo.br The regioselectivity of lipases often directs the esterification to specific hydroxyl groups on the sugar rings. scielo.br

This enzymatic process offers a green alternative to chemical synthesis, proceeding under mild conditions and often with high selectivity, thus avoiding unwanted side products. scielo.br The choice of solvent is critical, as it influences enzyme activity and substrate solubility. scielo.br While many reactions are performed in organic solvents, solvent-free systems are preferable for applications in the food industry. scielo.br The resulting lipophilic derivatives can be isolated and purified using techniques like high-speed countercurrent chromatography (HSCCC). scielo.br

The following table summarizes the findings from various studies on the chemoenzymatic synthesis of this compound analogues.

Derivative SynthesizedEnzymeRutinose DonorAcceptor/Acyl DonorKey Findings/Reaction ConditionsReference
2-Phenylthis compoundMcGlc (from Mucor circinelloides) & PcGlc (from Penicillium chrysogenum)Rutin2-PhenylethanolHighest efficiency achieved with 25% DMSO. Optimal acceptor concentrations: 200 mM (McGlc) and 400 mM (PcGlc). nih.gov
Glyceryl rutinosideαRβG I (from Acremonium sp.)Hesperidin / Orange Peel Waste (OPW)GlycerolReaction performed at 60°C in 50% (v/v) glycerol. OPW was used as a low-cost hesperidin source. nih.gov
4-Methylumbelliferyl rutinosideαRβG I (from Acremonium sp.)Hesperidin / Orange Peel Waste (OPW)4-MethylumbelliferoneSynthesized at 30°C using OPW as the sugar donor. nih.gov
4-Hydroxyphenyl β-rutinosideα-rhamnosyl-β-glucosidase (from Acremonium sp.)HesperidinHydroquinoneReaction at 30°C, pH 6.0. Only mono-rutinosylated product was detected. conicet.gov.ar
Rutin fatty acid esters (C3-C18:2)Immobilized lipase from Candida antarctica (Novozyme 435®)RutinVarious fatty acidsConversions of 16-40% in 2-methyl-2-butanol at 55°C. Highest conversion with short-chain fatty acids. scielo.br
Various rutinosidesAnRut (recombinant from Aspergillus niger)RutinAlcohols, NaN3Synthesized 14 different compounds by rutinosylation of various acceptors. researchgate.net

Advanced Structural Elucidation of Ethyl Rutinoside and Its Metabolites/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like ethyl rutinoside. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the basic structural components of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For this compound, the ¹H NMR spectrum would display signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), as well as complex multiplets for the protons of the two sugar units (rutinose, which is composed of rhamnose and glucose) and the aglycone part, if present. The integration of these signals provides the ratio of protons in each environment. magritek.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. magritek.com In the case of this compound, distinct signals would be observed for the carbons of the ethyl group, the anomeric carbons of the glucose and rhamnose units (typically in the 95-105 ppm region), and the remaining sugar carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment. magritek.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₂-~3.5-4.0 (q)~60-65
Ethyl -CH₃~1.2 (t)~15
Glucose H-1'~4.5 (d)~101
Rhamnose H-1''~5.0 (br s)~102
Rhamnose -CH₃~1.1 (d)~18
Other Sugar Protons3.2-4.0 (m)60-85
Aglycone ProtonsDependent on aglycone structureDependent on aglycone structure

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the complete structure of this compound. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edu For this compound, COSY would show correlations between the protons within each sugar ring and between the methylene (B1212753) and methyl protons of the ethyl group, helping to trace the spin systems of the individual monosaccharide units. magritek.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with their directly attached carbon atoms. princeton.edu By combining ¹H and ¹³C data, HSQC allows for the unambiguous assignment of each proton to its corresponding carbon, which is essential for building the molecular framework. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons over two to four bonds. princeton.edu This is particularly powerful for connecting the different structural fragments. For instance, an HMBC correlation between the anomeric proton of the glucose unit and a carbon of the aglycone would confirm the glycosidic linkage. Similarly, correlations between the ethyl group protons and the anomeric carbon of the rutinose moiety would establish the point of ethylation.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. mnstate.edu NOESY is instrumental in determining the stereochemistry and conformation of the molecule, such as the relative orientation of the sugar units and the aglycone.

One-Dimensional (1D) NMR Techniques (e.g., 1H, 13C)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. d-nb.info This is a critical step in the identification of unknown metabolites or derivatives of this compound.

To analyze complex mixtures containing this compound and its metabolites, HRMS is often coupled with liquid chromatography (LC) techniques. mdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This technique separates the components of a mixture by LC, and then the mass spectrometer isolates a specific ion (the parent ion) and fragments it to produce a characteristic fragmentation pattern (the daughter ions). nih.gov This provides structural information and enhances the specificity of detection.

UPLC-Q/TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry) : This advanced technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a Q-TOF mass analyzer. mdpi.comrsc.org It allows for the rapid and sensitive detection and identification of compounds in complex biological matrices, making it ideal for metabolomics studies involving this compound. researchgate.net

The fragmentation pattern observed in the MS/MS spectrum provides a "fingerprint" of the molecule, which can be used to confirm its structure. For this compound, characteristic fragmentation would involve the cleavage of the glycosidic bonds, resulting in the loss of the rhamnose and glucose units. The masses of the resulting fragment ions can be used to identify the individual sugar components and the aglycone. The fragmentation of the ethyl group would also produce specific ions. By analyzing these fragmentation pathways, the structure of the parent molecule and its metabolites can be confidently elucidated. mdpi.com

Table 2: Illustrative Fragmentation Data for this compound from LC-MS/MS

Precursor Ion [M-H]⁻ (m/z) Fragment Ion (m/z) Interpretation
e.g., 493347Loss of rhamnose (146 Da)
185Loss of rhamnose and glucose (146 + 162 Da)
447Loss of ethoxy group (46 Da)

Note: The m/z values are hypothetical and would depend on the specific aglycone attached to the this compound.

Hyphenated Techniques (e.g., LC-MS/MS, UPLC-Q/TOF-MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer complementary data on the functional groups and electronic properties of the molecule. itwreagents.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. mrclab.com For this compound, the IR spectrum would show a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups on the sugar moieties. C-O stretching vibrations from the glycosidic linkages and the ether linkage of the ethyl group would appear in the 1000-1300 cm⁻¹ region. If an aglycone with a carbonyl group is present, a strong absorption would be seen around 1650-1750 cm⁻¹. scribd.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of chromophores (light-absorbing groups). mrclab.com The sugar part of this compound does not absorb significantly in the UV-Vis range. Therefore, the UV-Vis spectrum is primarily determined by the aglycone. If the aglycone is a flavonoid or another aromatic compound, characteristic absorption bands will be observed in the UV-Vis region (typically 200-400 nm), which can aid in the identification of the aglycone class. agriculturejournals.cz

Enzymatic Transformations and Biocatalysis Involving Rutinosides

Characterization of Rutinosidases and Related Glycosidases

Rutinosidases, formally known as α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosidases (EC 3.2.1.168), are diglycosidases that catalyze the cleavage of the glycosidic bond between the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucose) and an aglycone moiety. researchgate.netresearchgate.netmdpi.com These enzymes are typically found in microorganisms, such as fungi from the Aspergillus genus, and are part of the natural catabolic pathways that enable these organisms to utilize plant-derived flavonoid glycosides. researchgate.netasm.org Most microbial rutinosidases studied belong to the glycoside hydrolase family 5 (GH5), subfamily 23. researchgate.netnih.gov

The catalytic efficiency and substrate preference are defining features of rutinosidases and related glycosidases. Research has revealed that many of these enzymes exhibit broad substrate specificity, acting on more than just rutinosides.

Many fungal rutinosidases display dual specificity, capable of hydrolyzing both flavonoid rutinosides and their corresponding flavonoid glucosides. asm.orgnih.gov For instance, the rutinosidase from Aspergillus oryzae (rAoRutM) can hydrolyze 3-O-linked and 7-O-linked flavonoid rutinosides and glucosides. asm.orgresearchgate.net However, it shows a preference for quercetin (B1663063) 3-O-linked substrates like rutin (B1680289) and isoquercitrin (B50326) over 7-O-linked substrates such as quercetin-7-O-glucoside. asm.orgnih.gov Similarly, the well-studied rutinosidase from Aspergillus niger (AnRut) can process both rutin and isoquercitrin, with studies unexpectedly showing that the glucoside isoquercitrin is a better substrate than the rutinoside rutin. researchgate.netnih.gov

Conversely, some rutinosidases are highly specific. An enzyme from the bacterium Actinoplanes missouriensis was found to be specific for 7-O-rutinosylated flavonoids like hesperidin (B1673128) and did not act on 3-O-rutinosides such as rutin. conicet.gov.ar A comparative study of three fungal rutinosidases highlighted these diverse specificities: AnRut preferentially hydrolyzed 3-O-linked rutin, αRβD I from Acremonium sp. favored 7-O-linked narirutin (B1676964) and hesperidin, while αRβD II showed no significant preference between the two linkage types. usc.gal

EnzymeSubstrateKM (mM)kcat (s⁻¹)kcat/KM (s⁻¹mM⁻¹)Source
McGlc (M. circinelloides)Isoquercitrin0.17 ± 0.0137 ± 1218 researchgate.net
Rutin0.40 ± 0.0219 ± 148 researchgate.net
Hesperidin0.41 ± 0.024.8 ± 0.112 researchgate.net
Narcissin0.20 ± 0.0114 ± 170 researchgate.net
PcGlc (P. chrysogenum)Isoquercitrin0.18 ± 0.0138 ± 1211 researchgate.net
Rutin0.50 ± 0.0216 ± 132 researchgate.net
Hesperidin0.45 ± 0.023.5 ± 0.18 researchgate.net
Narcissin0.25 ± 0.0110 ± 140 researchgate.net
rAoRutM (A. oryzae)Rutin1.10 ± 0.04126.3 ± 2.0114.8 asm.org
Hesperidin0.45 ± 0.0540.2 ± 1.189.3 asm.org
Isoquercitrin0.76 ± 0.0186.8 ± 0.4114.2 asm.org

Table 1: Comparison of kinetic constants for the hydrolysis of various flavonoid glycosides by rutinosidases from different fungal sources. The data illustrates the varied substrate specificities and catalytic efficiencies of these enzymes.

Structural biology has been instrumental in understanding how rutinosidases function. The first three-dimensional structure of a rutinosidase, AnRut from Aspergillus niger, was determined at high resolution, revealing a distorted (β/α)8 barrel fold, a common architecture for glycoside hydrolases. researchgate.net A subsequent structural determination of the rutinosidase from Aspergillus oryzae (rAoRutM) showed a similar (β/α)8 TIM barrel fold. researchgate.net

A critical feature of these enzymes is a deep catalytic pocket or cleft where substrate binding and hydrolysis occur. researchgate.netresearchgate.net For AnRut, structural analysis combined with molecular modeling revealed the presence of a substrate tunnel, which helps explain its unusual dual catalytic activity and specific transglycosylation potential. mdpi.comresearchgate.net Docking studies suggest that the aglycone portion of the substrate is a primary determinant for binding within the active site. mdpi.com NMR analysis confirmed that these enzymes operate via a retaining reaction mechanism, where the stereochemistry at the anomeric carbon is preserved during glycosidic bond cleavage. researchgate.net

Biochemical characterization has defined the optimal operating conditions for these enzymes. For example, the rutinosidase from A. oryzae functions optimally at a pH of 4.0 and temperatures between 40-55°C. asm.org Interestingly, the thermostability of this enzyme was found to increase after the removal of its N-linked oligosaccharides, indicating that N-glycosylation plays a role in enzyme stability. researchgate.netnih.gov

Enzyme Kinetics and Substrate Specificity Studies

Biocatalytic Applications for Rutin and Rutinoside Modification

The unique catalytic properties of rutinosidases make them valuable tools for biocatalysis, particularly for modifying flavonoids and producing novel glycosides. These applications can be broadly divided into hydrolysis and transglycosylation (synthesis).

The hydrolytic action of rutinosidases is used to break down naturally occurring rutinosides, which are often inexpensive by-products of the food industry. mdpi.com A major application is the hydrolysis of rutin to produce quercetin and the rare disaccharide rutinose, both of which have applications as nutraceuticals and dietary supplements. nih.govmdpi.com This process is also employed in the food industry for debittering citrus juices by hydrolyzing bitter flavonoids like hesperidin. mdpi.com To overcome the poor water solubility of substrates like rutin, a novel "solid-state biocatalysis" concept was developed, where the enzymatic conversion of a suspension of rutin to quercetin proceeds with very high efficiency and space-time yield. mdpi.comnih.gov

Perhaps more significantly, rutinosidases catalyze transglycosylation reactions. In this process, the enzyme cleaves the glycosidic bond of a donor substrate (like rutin) and transfers the liberated rutinose (or glucose, in the case of dual-specificity enzymes) to an acceptor molecule with a hydroxyl group, such as an alcohol. researchgate.netmdpi.com This reaction has been successfully used to synthesize ethyl rutinoside using the rutinosidase from Aspergillus niger (AnRut) with rutin as the rutinosyl donor and ethanol (B145695) as the acceptor. researchgate.net A key advantage of this process is that transglycosylation products with aliphatic aglycones, such as this compound, are resistant to subsequent hydrolysis by the same enzyme. researchgate.netmdpi.comresearchgate.net This resistance prevents product degradation and allows for the accumulation of the desired compound, leading to higher synthesis yields. researchgate.net

The transglycosylation potential of these enzymes is broad, extending to a variety of acceptors. Besides simple alcohols, rutinosidases can glycosylate more complex molecules and even inorganic nucleophiles, leading to the synthesis of diverse compounds like 2-phenylthis compound and rutinosyl azide. mdpi.comnih.govresearchgate.net

EnzymeGlycosyl DonorAcceptorProductSource
AnRut (A. niger)RutinEthanolThis compound researchgate.net
AnRut (A. niger)Rutin2-Azidoethanol2-Azidothis compound nih.govresearchgate.net
AnRut (A. niger)IsoquercitrinMethanol (B129727)Methyl β-D-glucopyranoside researchgate.net
McGlc (M. circinelloides)Rutin2-Phenylethanol (B73330)2-Phenylthis compound nih.govresearchgate.net
PcGlc (P. chrysogenum)Rutin2-Phenylethanol2-Phenylthis compound nih.govresearchgate.net

Table 2: Examples of novel glycosides synthesized via transglycosylation reactions catalyzed by different rutinosidases. The synthesis of this compound is a key example of this application.

Role of Enzymatic Cleavage in Glycoside Metabolism

Enzymatic cleavage is the central mechanism in the metabolism of glycosides like rutinosides. In nature, the degradation of complex flavonoid glycosides can proceed through two main enzymatic pathways: a single-step hydrolysis catalyzed by a diglycosidase like rutinosidase, or a sequential two-step hydrolysis involving separate monoglycosidases (e.g., an α-L-rhamnosidase followed by a β-D-glucosidase). asm.orgnih.gov For microorganisms possessing rutinosidases, this single-step cleavage is an efficient part of the catabolic pathway to utilize plant flavonoids as a carbon source. researchgate.net

In the context of wine production, the characteristic aromas of many grape varieties are locked in a non-volatile glycosidic form. The enzymatic release of these volatile aroma compounds occurs through hydrolysis, a process in which β-D-glucosidases are particularly important, though rutinosidases can also contribute to the flavor profile by acting on rutinoside precursors. researchgate.net

Pharmacokinetic and Metabolic Studies in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The ADME profile of ethyl rutinoside in preclinical models, such as rats, is expected to follow the general pathway observed for flavonoid rutinosides.

Absorption: Like rutin (B1680289), this compound is anticipated to be poorly absorbed in its intact form from the upper gastrointestinal tract due to its hydrophilicity and large molecular size. tandfonline.comtandfonline.com The primary site of absorption is likely the lower intestine (colon) following significant metabolism by the gut microbiota. monash.eduacs.org Intestinal bacteria possess enzymes, such as α-rhamnosidases and β-glucosidases, which are capable of hydrolyzing the rutinoside sugar moiety. This enzymatic action would release the aglycone, a hypothetical "ethyl quercetin (B1663063)." This aglycone, being more lipophilic than its glycoside precursor, can then be absorbed across the colonic epithelium. monash.edu Some studies on rutin have indicated that absorption from the colon is significantly slower and less efficient compared to flavonoid glucosides that are absorbed in the small intestine. tandfonline.comacs.org

Distribution: Following absorption of the aglycone, it would enter the portal circulation and undergo extensive first-pass metabolism in the liver. The resulting metabolites are then distributed throughout the body via systemic circulation. Studies on quercetin, the aglycone of rutin, show that its metabolites accumulate to the greatest extent in the liver, kidneys, and lungs in animal models. nih.gov

Metabolism: The biotransformation of this compound is a multi-step process.

Deglycosylation: The initial and rate-limiting step is the hydrolysis of the rutinoside sugar by intestinal microflora, yielding the aglycone. nih.gov

Phase I and Phase II Metabolism: The absorbed aglycone undergoes extensive Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation, methylation) reactions, primarily in the intestinal wall and the liver. scielo.brjfda-online.comsdkx.net The ethyl group itself may be subject to oxidative metabolism. nih.govmuni.cz Consequently, the parent aglycone is rarely found in systemic circulation; instead, its conjugated metabolites, such as glucuronides and sulfates, are the predominant forms detected in plasma. jfda-online.comresearchgate.net

Excretion: The water-soluble conjugated metabolites are efficiently eliminated from the body, primarily through urine and, to a lesser extent, bile into the feces. scielo.brsdkx.net

Pharmacokinetic parameters for the related compound rutin have been studied in rats, providing a model for what might be expected for a rutinoside derivative.

ParameterValue (for Rutin in Rats)Reference
Cmax (Peak Plasma Concentration)1.546 ± 0.188 mg/L scielo.br
Tmax (Time to Peak Concentration)1.0 h scielo.br
t1/2 (Elimination Half-life)3.35 h (intravenous) researchgate.netnih.gov
CL (Plasma Clearance)5.891 ± 0.458 mL/min/kg (intravenous) researchgate.netnih.gov

Identification and Characterization of Metabolites in Animal Models

In animal models such as rats, orally administered rutin is extensively metabolized, and unchanged rutin is typically not found in the urine. nih.gov The metabolites identified are a combination of conjugated forms of the aglycone (quercetin) and various phenolic acids resulting from the breakdown of the flavonoid ring structure by gut microbiota.

For this compound, a similar metabolic profile is expected. After hydrolysis to its aglycone ("ethyl quercetin"), the primary metabolites circulating in plasma and excreted in urine would be methylated, glucuronidated, and sulfated conjugates of this aglycone. sdkx.netscielo.br Studies on rutin have identified numerous metabolites in rat plasma, urine, and feces. sdkx.net The main metabolic reactions include methylation, glucuronidation, and sulfation. scielo.brsdkx.net Furthermore, intestinal bacteria can cleave the C-ring of the flavonoid backbone, producing simpler phenolic compounds such as 3-hydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid, which are then absorbed and excreted. nih.gov

Metabolite Type (based on Rutin studies in rats)Specific Metabolites IdentifiedReference
Phase II Conjugates (Aglycone)Quercetin glucuronide, Quercetin sulfate (B86663) scielo.brjfda-online.com
Methylated ConjugatesMethylated quercetin, Methylated rutin scielo.brscielo.br
Compound ConjugatesMethylated and glucuronidated/sulfated forms sdkx.net
Microbial Degradation Products (Phenolic Acids)3-hydroxyphenylacetic acid, 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid nih.gov

In Vitro Metabolic Stability and Biotransformation in Enzyme Systems

In vitro studies using liver microsomes, which are rich in Phase I enzymes like cytochrome P450 (CYP450), are crucial for predicting hepatic clearance. nih.govtandfonline.com Studies on related flavonoids show that metabolic stability is highly dependent on structure.

Flavonoid glycosides, including rutin, are generally stable and resistant to metabolism by rat liver microsomes. openmedicinalchemistryjournal.com Their hydrophilic nature and the presence of the sugar moiety prevent them from accessing the active sites of microsomal enzymes. openmedicinalchemistryjournal.com In contrast, flavonoid aglycones can be extensively metabolized by these enzyme systems. nih.gov For example, quercetin, the aglycone of rutin, is metabolized by liver microsomes, whereas rutin is not. openmedicinalchemistryjournal.com

Therefore, it is predicted that This compound would exhibit high metabolic stability in liver microsomal assays. However, its corresponding aglycone ("ethyl quercetin") would likely be a substrate for CYP450 enzymes, undergoing Phase I reactions such as hydroxylation. nih.govtandfonline.com The specific CYP isozymes involved in flavonoid metabolism often include the CYP1A family. nih.govtandfonline.com The biotransformation of the aglycone would lead to the formation of more polar derivatives, which are then readily conjugated in Phase II reactions.

CompoundTest SystemMetabolic StabilityReference
Rutin (a rutinoside)Rat Liver MicrosomesResistant / Stable openmedicinalchemistryjournal.com
Quercetin (aglycone)Rat Liver MicrosomesMetabolized openmedicinalchemistryjournal.com
Apigenin-7-O-glucoside (a glucoside)Rat Liver MicrosomesResistant / Stable openmedicinalchemistryjournal.com
Kaempferol (aglycone)Aroclor-induced Rat Liver MicrosomesExtensively Metabolized nih.govtandfonline.com
Naringenin (aglycone)Aroclor-induced Rat Liver MicrosomesExtensively Metabolized nih.govtandfonline.com

Comparative Metabolism Across Relevant Preclinical Species

The metabolism of flavonoids can exhibit significant variation across different animal species, which is important for extrapolating preclinical data. These differences can arise from variations in gut microbiota composition, expression levels of metabolizing enzymes (e.g., UGTs, SULTs, CYPs), and transporter proteins. nih.govcambridge.org

Furthermore, the bioavailability of quercetin from rutin varies between species. In rats and pigs, the relative bioavailability of quercetin from rutin was found to be low (around 23-25%) compared to the aglycone. acs.orgcambridge.org In contrast, a study in beagle dogs showed that while quercetin absorption from rutin was delayed, its relative bioavailability was not lower than that of the aglycone itself, suggesting species-specific differences in either microbial hydrolysis or subsequent absorption and metabolism. cambridge.org

These findings suggest that the pharmacokinetic profile of this compound could also differ significantly among common preclinical models like rats, mice, and dogs.

SpeciesFinding for Rutin/Quercetin MetabolismImplication for this compoundReference
RatLow relative bioavailability of quercetin from rutin (~25% of aglycone).Likely low and slow absorption of the ethylated aglycone. cambridge.orgresearchgate.net
PigLow relative bioavailability of quercetin from rutin (23% of aglycone).Similar to rats, suggests poor utilization of the rutinoside form. acs.org
DogRelative bioavailability of quercetin from rutin was not lower than from the aglycone, though absorption was delayed.May absorb the ethylated aglycone more efficiently from the colon than rodents. cambridge.org
GerbilShowed a higher ratio of quercetin sulfate (Q3'S) formation compared to rats and mice after acute dosing.May exhibit a different profile of conjugated metabolites compared to other rodents. nih.gov

Structure Activity Relationship Sar Studies of Ethyl Rutinoside Analogues

Impact of Aglycone Structure on Biological Activity

The aglycone is the non-sugar component of a glycoside, and in the case of ethyl rutinoside analogues, it is typically a flavonoid scaffold. The structure of this aglycone is a primary determinant of the molecule's biological activity.

Research indicates that the fundamental flavonoid nucleus itself possesses bioactivity. rsc.org However, the specific arrangement and type of substituents on the flavonoid rings significantly modulate this activity. For instance, in the context of antioxidant activity, the presence of hydroxyl (-OH) groups at the 3′ and 4′ positions of the B ring, along with a double bond between C2 and C3 conjugated with the 4-oxo group in the C ring, is recognized as enhancing this effect. mdpi.com

In studies on the stimulation of glucagon-like peptide-1 (GLP-1), a key hormone in glucose metabolism, the aglycone structure proved critical. A study on anthocyanins, which share structural similarities with flavonoid aglycones, revealed that three hydroxyl groups on the aromatic B-ring were essential for a significant increase in GLP-1 secretion. plos.org

Conversely, the nature of the aglycone also affects how enzymes process these molecules. For example, rutinosidases that cleave the rutinose group are sensitive to the aglycone structure. Compounds with small, aliphatic aglycones are poor substrates because they cannot form the necessary interactions within the enzyme's active site to be held in the correct position for catalysis. researchgate.net Generally, flavonoid aglycones are often found to be more potent antioxidants in vitro compared to their corresponding glycosides. nih.govdss.go.th The greater activity of aglycones in some assays is attributed to the direct availability of the phenolic hydroxyl groups that are responsible for radical scavenging. researchgate.net

Aglycone FeatureImpact on Biological ActivityResearch ContextCitation
Basic Flavonol Nucleus Possesses inherent biological activity.Inhibition of COVID-19 main protease. rsc.org
3', 4'-dihydroxyl groups (B ring) Enhances antioxidant activity.Iron-chelation by flavone (B191248) C-glycosides. mdpi.com
Three hydroxyl groups (B ring) Essential for significant stimulation of GLP-1 secretion.Anthocyanin-induced GLP-1 secretion. plos.org
Small aliphatic aglycone Unable to interact effectively with enzyme active site.Substrate specificity of rutinosidase from Aspergillus niger. researchgate.net
Aglycone (vs. Glycoside) Generally more potent antioxidant activity in vitro.General flavonoid studies. nih.govdss.go.thresearchgate.net

Role of Glycosyl Moiety (Rutinose) in Molecular Interactions

The glycosyl moiety, in this case, rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), plays a multifaceted role in the biological profile of the molecule. While aglycones are often more active in simple in vitro assays, the sugar portion is crucial for solubility, bioavailability, and specific molecular interactions. nih.govresearchgate.net

The presence of the disaccharide rutinose at position 3 of the flavonoid C ring has been shown to be essential for certain activities. rsc.org For example, in studies on inhibitors for the COVID-19 main protease, rutinosides demonstrated the highest binding stability compared to monoglucosides with the same aglycone. rsc.org This suggests that the complete rutinose structure is critical for optimal interaction with the target protein. Replacing the glucose unit of rutinose with galactose (as in robinobiosides) resulted in decreased activity, further highlighting the specific requirement for the rutinose structure. rsc.org

Glycosyl Moiety FeatureImpact on Molecular Interaction/ActivityResearch ContextCitation
Rutinose at C-3 Essential for high binding stability.Inhibition of COVID-19 main protease. rsc.org
Rutinose (vs. Monoglucoside) Higher binding stability.Inhibition of COVID-19 main protease. rsc.org
Rutinose (vs. Robinobiose) Higher activity.Inhibition of COVID-19 main protease. rsc.org
Rutinose Potent enhancer of GLP-1 secretion (with specific aglycone).Anthocyanin-induced GLP-1 secretion. plos.org
O-glycosylation (general) Generally reduces in vitro antioxidant activity.General flavonoid studies. dss.go.thresearchgate.net
Glycosylation (general) Can enhance stability, solubility, and bioavailability.General flavonoid studies. nih.govmdpi.combiomedpharmajournal.org

Influence of Ethyl Group and Other Substituents on Bioactivity Profile

The ethyl group in this compound is an example of a specific substituent that modifies the properties of the parent rutinoside (like rutin). Such modifications can significantly alter the bioactivity profile by changing the molecule's lipophilicity, steric profile, and ability to form bonds.

The introduction of alkyl groups, such as an ethyl group, can increase the lipophilicity of the flavonoid. biomedpharmajournal.org This change can affect how the molecule interacts with cell membranes and hydrophobic pockets of target proteins. Studies on synthetic cathinone (B1664624) derivatives, for instance, show a clear structure-activity relationship based on the length of an alkyl side-chain. The potency of these compounds as dopamine (B1211576) uptake inhibitors followed an inverted U-shape curve as the aliphatic side chain was elongated, with potency increasing up to a certain length and then decreasing. researchgate.netub.edu This principle suggests that for this compound, the ethyl group likely provides a balance of properties that could be optimal for a specific biological target compared to a methyl or a longer alkyl chain.

Other substitutions also have a profound impact. Acylation, the addition of an acyl group, to rutin (B1680289) has been shown to considerably increase its antioxidant activity. nih.gov For example, rutin acetates showed a higher antioxidant profile compared to the parent rutin molecule. nih.gov This enhancement is thought to be related to the modified physical and chemical properties, which may increase affinity for cell membranes. nih.gov Conversely, O-methylation of hydroxyl groups on the flavonoid structure generally leads to a decrease in radical scavenging capacity. nih.gov

SubstituentImpact on Bioactivity/PropertiesExample Compound(s)Citation
Ethyl group Increases lipophilicity compared to parent glycoside.Quercetin (B1663063) ethyl ether biomedpharmajournal.org
Alkyl chain length Potency can follow an inverted U-shape relationship with chain length.N-ethyl substituted cathinones researchgate.netub.edu
Acyl group Can increase antioxidant activity and affinity for membranes.Rutin monoacetate, Rutin diacetate nih.gov
Methyl group (O-methylation) Generally decreases radical scavenging capacity.Methylated flavonoids nih.gov

Computational Modeling and Docking Studies for Ligand-Target Interactions

Computational modeling and molecular docking are powerful tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at a molecular level. openaccessjournals.com These methods provide insights into the binding orientation, affinity, and key interactions that stabilize the ligand-receptor complex, guiding SAR studies.

Molecular docking simulates the binding of a ligand into the active site of a target protein. openaccessjournals.com Scoring functions are then used to estimate the binding affinity, ranking different ligands or different binding poses. openaccessjournals.com For flavonoid rutinosides, docking studies have been instrumental in explaining observed SAR. For instance, docking of flavonoids into the COVID-19 main protease active site revealed that the rutinose moiety was crucial for binding stability. rsc.org Similarly, modeling of a rutinosidase from Aspergillus niger showed that a substrate tunnel in the enzyme's structure explains its catalytic properties and why certain substrates are accepted while others are not. researchgate.net

These computational approaches can identify key amino acid residues and specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. mdpi.com For example, molecular docking of flavonoid glucosides and rutinosides into the active site of certain glycosidases suggested that a hydrophobic environment created by aromatic residues is important for binding the flavonoid aglycone. nih.gov By combining experimental data with computational models, researchers can build robust quantitative structure-activity relationship (QSAR) models. spu.edu.syresearchgate.net These models create a mathematical relationship between the physicochemical properties of the analogues and their biological activity, allowing for the prediction of the activity of novel compounds before they are synthesized. spu.edu.sy

Computational MethodApplication in this compound Analogue ResearchKey Findings/InsightsCitation
Molecular Docking Predicting binding of flavonoids to COVID-19 main protease.Revealed the importance of the rutinose moiety for binding stability. rsc.org
Molecular Modeling Analyzing interactions of transglycosylation products with rutinosidase.Explained unusual catalytic properties via a substrate tunnel. researchgate.net
Molecular Docking Investigating binding of flavonoid glycosides to GH5-23 glycosidases.Suggested the importance of a hydrophobic environment for binding the aglycone. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Relating physicochemical properties to biological activity.Allows for the prediction of activity for novel analogues. spu.edu.syresearchgate.net

Interactions with Biological Macromolecules

Binding to Proteins (e.g., Enzymes, Receptors, Transport Proteins)

The binding of flavonoids and their glycosides to proteins can modulate the function of these macromolecules, leading to the regulation of various cellular processes. This can occur through competitive or non-competitive inhibition of enzymes, allosteric regulation of receptors, or interaction with transport proteins that affect the compound's distribution. researchgate.net

While direct studies on the binding of ethyl rutinoside to specific proteins are not extensively available in the current literature, the principles of these interactions can be inferred from studies on similar flavonoid rutinosides. The binding affinity and mode of interaction are largely determined by the structure of both the ligand and the protein's binding site.

The thermodynamic parameters of binding, such as the binding constant (K_a), dissociation constant (K_d), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide a complete picture of the molecular interaction. units.itresearchgate.net These parameters can be determined using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event. units.itazom.com

Currently, there is a lack of specific thermodynamic data from ITC or other biophysical methods detailing the binding of this compound to proteins. However, studies on other flavonoids, such as quercetin (B1663063) and its glycosides, demonstrate that these molecules can bind to proteins with varying affinities. For instance, a study on the interaction of quercetin, isoquercetin (B192228) (a monoglycoside), and rutin (B1680289) (a rutinoside) with α-amylase showed that the binding constants (K_A) followed the order: isoquercetin > quercetin > rutin. nih.gov This suggests that the nature of the glycosidic substitution plays a crucial role in the binding affinity. The main driving force for these interactions was found to be hydrophobic. nih.gov

The synthesis of this compound has been achieved using rutinosidase from Aspergillus niger through a transglycosylation reaction. mdpi.comresearchgate.net This enzyme's ability to process various rutinosides suggests a specific binding pocket for the rutinosyl moiety. mdpi.comnih.gov The thermodynamic characterization of this compound binding to this and other enzymes would be a valuable area for future research.

Table 1: Hypothetical Thermodynamic Parameters for this compound-Protein Interaction (Illustrative)

ParameterValueUnitMethod
Binding Constant (K_a)Data not availableM⁻¹ITC
Dissociation Constant (K_d)Data not availableMITC
Enthalpy Change (ΔH)Data not availablekcal/molITC
Entropy Change (ΔS)Data not availablecal/mol·KITC
Gibbs Free Energy (ΔG)Data not availablekcal/molCalculated
Stoichiometry (n)Data not available-ITC
This table is for illustrative purposes only, as experimental data for this compound is not currently available.

The formation of a protein-ligand complex often induces conformational changes in both the protein and the small molecule, which are critical for the biological outcome. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the three-dimensional structure of these complexes at an atomic level. nih.govnih.govresearchgate.netberstructuralbioportal.orgwikipedia.orgnih.govrsc.org

As of now, no crystal structures or NMR studies of this compound in complex with a protein have been reported. However, research on other flavonoid glycosides provides insight into how these molecules might interact. For example, molecular docking studies have shown that luteolin (B72000) 7-rutinoside can bind to the 3CL protease of SARS-CoV-2, with interactions mediated by van der Waals forces and hydrogen bonds. researchgate.net The rutinoside moiety often contributes to the binding by forming hydrogen bonds with the protein's backbone or side-chain residues. The hydrophobic parts of the flavonoid aglycone typically engage in non-polar interactions within the binding pocket. mdpi.com

The synthesis of this compound from rutin using rutinosidase implies a specific recognition within the enzyme's active site. researchgate.netnih.gov Molecular docking studies of the rutinosidase from Aspergillus niger suggest that the hydrophobic environment of aromatic residues within the +1 subsite is crucial for the binding of flavonoid rutinosides. nih.gov It is plausible that this compound would adopt a specific conformation within this or other protein binding sites, but experimental structural data is needed for confirmation.

Thermodynamic Characterization of Binding Interactions

Interactions with Nucleic Acids (DNA, RNA)

Flavonoids can interact with nucleic acids through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. thermofisher.com These interactions can lead to the inhibition of DNA replication and transcription, or the modulation of RNA function.

Specific studies on the direct interaction of this compound with DNA or RNA are scarce. However, research on a related compound, isorhamnetin (B1672294) 3-O-rutinoside, which was isolated from an ethyl acetate (B1210297) extract of Nitraria retusa, has been shown to induce DNA fragmentation in human myelogenous erythroleukemia (K562) cells. nih.gov This suggests that the compound or its metabolites can interact with DNA, leading to apoptosis. While this points to a potential biological activity, it does not detail the direct molecular binding interaction.

General studies on flavonoids indicate that the B ring can intercalate or form hydrogen bonds with the stacked nucleic acid bases, which can inhibit DNA synthesis. mit.edu Whether this compound follows this pattern of interaction requires further investigation through methods like DNA binding assays, which can utilize fluorescently labeled DNA probes to quantify binding affinity. nih.gov

Association with Lipid Bilayers and Membranes

The interaction of a compound with the cell membrane is a critical determinant of its ability to enter cells and exert its biological effects. The lipid bilayer is not merely a passive barrier but a dynamic structure whose properties can be modulated by interacting molecules. nih.govplos.orgmpg.decambridge.org The fluidity, permeability, and stability of the membrane can all be affected. researchgate.netaps.org

There is currently no direct experimental evidence describing the association of this compound with lipid bilayers. However, the amphipathic nature of flavonoid glycosides suggests they are likely to interact with the membrane interface. The more hydrophobic aglycone portion may insert into the non-polar core of the bilayer, while the hydrophilic rutinoside sugar moiety would likely remain in the aqueous environment, interacting with the polar head groups of the phospholipids. nih.gov

Studies on other flavonoids have shown that glycosylation significantly reduces the ability of the flavonoid to penetrate deeply into the membrane compared to the aglycone. nih.gov This interaction can alter membrane properties such as fluidity. For example, some flavonoids have been shown to decrease membrane fluidity, which can correlate with their biological activities. nih.gov The precise effect of this compound on membrane properties would depend on its concentration and the specific lipid composition of the membrane and awaits experimental determination.

Modulation of Carbohydrate-Based Biological Systems

Carbohydrate-protein interactions are fundamental to many biological processes, including cell recognition, signaling, and immune responses. mit.edunih.govnih.gov Molecules that can modulate these interactions have significant therapeutic potential. This compound, being a glycoside, has the potential to interact with carbohydrate-binding proteins (lectins) or enzymes that process carbohydrates (glycosidases).

The synthesis of this compound is catalyzed by a rutinosidase, an enzyme that specifically cleaves or forms the rutinose linkage. researchgate.netnih.gov This indicates a direct and specific interaction with a carbohydrate-processing enzyme. The ethyl group at the anomeric center of the glucose moiety makes this compound a synthetic glycoside, and it has been shown that such transglycosylation products with aliphatic aglycones can be resistant to subsequent cleavage by the same rutinosidase. mdpi.com This resistance to hydrolysis could be a valuable property in biological systems.

Furthermore, the carbohydrate moiety of glycosylated flavonoids can influence their interaction with various biological systems. For example, kaempferol-3-rutinoside has been shown to stimulate glucose uptake in skeletal muscle cells by modulating signaling pathways involving SIRT1 and GLUT4 translocation. This highlights that the rutinoside portion can be critical for the compound's activity in complex biological systems. While direct evidence for this compound is lacking, its structure suggests potential roles in modulating carbohydrate-mediated biological events.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis in Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for isolating ethyl rutinoside from complex sample mixtures, enabling its accurate quantification and further structural analysis. The choice of method depends on the required throughput, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

While specific, validated High-Performance Liquid Chromatography (HPLC) methods dedicated solely to the analysis of this compound are not extensively detailed in currently available literature, the general principles for analyzing flavonoid rutinosides are well-established. A typical analysis would employ a reversed-phase HPLC setup. For a related compound, rutin (B1680289), methods often utilize a C18 column with a mobile phase consisting of an acidified water or buffer solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, which allows for quantification based on the compound's characteristic UV absorbance.

Table 1: Representative HPLC Parameters for Analysis of Rutinoside Compounds

Parameter Typical Value/Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Elution Gradient or Isocratic
Flow Rate ~1.0 mL/min
Detection DAD or UV (e.g., at 280 nm or 360 nm)
Temperature Ambient or controlled (e.g., 30 °C)

Note: This table represents typical conditions for flavonoid rutinosides, as specific methods for this compound are not widely published.

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it ideal for high-throughput screening and complex metabolomic studies. UHPLC, often coupled with tandem mass spectrometry (MS/MS), has been successfully applied to analyze this compound in plant tissues. researchgate.net For instance, studies on Tartary buckwheat have utilized UPLC-MS/MS to investigate the enzymatic transformation of flavonoid glycosides into aglycones and ethyl-rutinoside. researchgate.netjiangnan.edu.cn These methods leverage sub-2 µm particle columns to achieve superior separation efficiency.

Table 2: Example UHPLC Parameters Used in Studies Involving this compound

Parameter Value/Condition
System UPLC coupled to a mass spectrometer (e.g., QTOF-MS/MS)
Column ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm x 100 mm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Flow Rate ~0.2-0.4 mL/min
Elution Gradient elution
Injection Volume 1-5 µL
Column Temp. ~40 °C

Data derived from methodologies used in metabolomics studies of Tartary buckwheat that include ethyl-rutinoside analysis. researchgate.netjiangnan.edu.cn

Advanced Planar Chromatography Techniques (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a cost-effective and efficient manner. There is currently no specific HPTLC method validated for this compound in the scientific literature. However, HPTLC methods are widely used for the quantification of structurally similar flavonoid glycosides, such as rutin. nih.govresearchgate.net A typical HPTLC method for a rutinoside would involve spotting the sample extract on a silica (B1680970) gel 60 F254 plate and developing it in a chamber with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297), formic acid, glacial acetic acid, and water. nih.gov Densitometric scanning at a characteristic wavelength is then used for quantification.

Mass Spectrometry for Trace Analysis and Metabolomics

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for its detection and structural elucidation, particularly at trace levels within complex biological matrices.

Targeted and Untargeted Mass Spectrometry Profiling

Both targeted and untargeted MS approaches have been instrumental in the study of this compound. Untargeted metabolomic profiling, using high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) systems coupled with UHPLC, has enabled the discovery and identification of this compound in natural products like Tartary buckwheat and Bombox ceiba flowers. This approach involves acquiring full-scan mass spectra to capture all detectable ions in a sample, which are then identified by their accurate mass, fragmentation patterns, and retention times.

Targeted analysis, often performed using a triple quadrupole mass spectrometer, offers higher sensitivity and is used for the precise quantification of known compounds. In the context of this compound, a targeted UPLC-MS/MS method can be developed to monitor specific precursor-to-product ion transitions, allowing for accurate quantification even in complex extracts. jiangnan.edu.cn

Table 3: General Mass Spectrometry Parameters for Rutinoside Analysis

Parameter Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Mass Analyzer Quadrupole Time-of-Flight (QTOF) for untargeted; Triple Quadrupole (TQD) for targeted
Scan Mode Full Scan (Untargeted); Multiple Reaction Monitoring (MRM) (Targeted)
Desolvation Temp. ~350-550 °C
Source Temp. ~100-150 °C

Parameters are generalized from various metabolomics and phytochemical screening studies. jiangnan.edu.cn

Isotope Labeling Strategies for Metabolic Tracking

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. This involves introducing a stable, non-radioactive isotope (e.g., ¹³C, ¹⁵N, or ²H) into the structure of the molecule of interest. To date, there are no published research studies describing the use of isotope labeling specifically for tracking this compound.

Theoretically, such a study would involve synthesizing isotopically labeled this compound. This labeled compound could then be introduced into a cellular or whole-organism model. By using mass spectrometry to detect the mass shift imparted by the stable isotopes, researchers could track the absorption, distribution, metabolism, and excretion of this compound, identifying its metabolic products and clarifying its biochemical pathways. This remains a future area of research for this particular compound.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures, such as those encountered in natural product research. nih.govresearchgate.net These integrated systems leverage the separation power of chromatography with the detailed structural information provided by spectroscopy, enabling the rapid identification and characterization of compounds like this compound directly from intricate matrices. nih.govresearchgate.net

LC-NMR for Online Structural Elucidation

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a premier hyphenated technique that directly couples the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This combination allows for the online acquisition of detailed structural information of analytes as they elute from the chromatography column, making it an invaluable tool for the analysis of natural products without the need for tedious isolation. nih.govmdpi.com

The direct coupling of HPLC and NMR provides a powerful advantage for identifying compounds in complex mixtures, including isomeric and isobaric compounds that may be difficult to distinguish by mass spectrometry alone. mdpi.com For a compound such as this compound, LC-NMR can provide unambiguous structural confirmation by detailing the proton and carbon environments and their connectivities, confirming the identity of the ethyl group, the rutinoside sugar moiety, and its linkage to the aglycone. acs.orgsemanticscholar.org The technique is particularly useful for analyzing labile compounds that might degrade during offline isolation procedures. mdpi.com

Several modes of LC-NMR analysis can be employed, including online-flow, stopped-flow, and peak-trapping (often involving solid-phase extraction, SPE) methods. mdpi.comslideshare.net In the online-flow mode, spectra are acquired continuously as the eluent passes through the NMR flow cell. mdpi.com For analytes present in low concentrations, the stopped-flow or peak-trapping modes can be utilized, where the chromatographic flow is halted or the peak of interest is concentrated on an SPE cartridge before being transferred to the NMR for longer acquisition times, significantly enhancing sensitivity. slideshare.netresearchgate.net Recent technological advancements, including the use of high-field superconducting magnets and cryogenically cooled probes (cryoprobes), have further improved the sensitivity and resolution of LC-NMR, making it a robust and practical method for natural product analysis. mdpi.com

Table 1: Advantages of LC-NMR for Structural Elucidation of this compound

Feature Advantage for this compound Analysis Source(s)
Direct Coupling Eliminates the need for manual isolation, saving time and reducing the risk of sample degradation. nih.govmdpi.com
Unambiguous Structure Provides detailed 1D and 2D NMR data (e.g., COSY, HSQC) for complete and conclusive structural confirmation. semanticscholar.orgresearchgate.net
Isomer Differentiation Capable of distinguishing between closely related isomers that may have identical mass-to-charge ratios. mdpi.com
Online Analysis Allows for the characterization of compounds directly within a complex mixture, such as a crude plant extract. mdpi.comunil.ch

| Multiple Modes | Offers flexibility with on-flow, stopped-flow, and SPE-trapping modes to accommodate varying sample concentrations and enhance sensitivity. | slideshare.netresearchgate.net |

GC-MS for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comslideshare.net It is primarily suited for the analysis of compounds that are volatile and thermally stable. alwsci.com this compound, being a polar glycoside with multiple hydroxyl groups, is non-volatile and cannot be directly analyzed by GC-MS. alwsci.combiosynth.com However, through a process called derivatization, its volatility can be significantly increased, making it amenable to GC-MS analysis. alwsci.com

Derivatization chemically modifies a compound to alter its physicochemical properties. alwsci.comgcms.cz For polyhydroxylated compounds like this compound, the most common derivatization strategy is silylation. gcms.cz This process involves replacing the active hydrogen atoms of the hydroxyl (-OH) groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz This modification masks the polar hydroxyl groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility and thermal stability of the analyte. gcms.cz

Once derivatized, the resulting volatile this compound derivative can be injected into the GC-MS system. The compound is separated from other components in the mixture based on its boiling point and interaction with the GC column's stationary phase. mdpi.com Upon elution from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. semanticscholar.org While LC-MS is more commonly used for non-volatile compounds, GC-MS of derivatized analytes can provide high chromatographic resolution and complementary structural information. semanticscholar.orgunime.it

Table 2: Common Derivatization Reactions for GC-MS Analysis of Polyhydroxylated Compounds

Derivatization Type Reagent Class Common Reagents Resulting Derivative Source(s)
Silylation Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane), HMDS (Hexamethyldisilazane) Trimethylsilyl (TMS) ethers gcms.cz
Acylation Acylating Agents Acetic Anhydride, TFAA (Trifluoroacetic Anhydride) Acetate esters, Trifluoroacetate esters gcms.cz

| Alkylation (Esterification) | Alkylating Agents | Alkyl halides (e.g., Pentafluorobenzyl bromide), Diazomethane | Alkyl esters/ethers | gcms.cz |

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantitative and qualitative analysis of this compound in complex biological matrices, such as plant tissues, food products, or physiological fluids, necessitates an efficient sample preparation strategy. chromatographyonline.commdpi.com The primary goals of sample preparation are to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. chromatographyonline.comajchem-a.com The complexity of biological samples, which contain a wide array of components like proteins, fats, pigments, and other metabolites, makes this a critical step to ensure reliable and reproducible results. chromatographyonline.commdpi.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are considered conventional and highly effective methods for sample clean-up. mdpi.comorientjchem.org LLE utilizes two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate) to partition the analyte based on its relative solubility. orientjchem.org SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. chromatographyonline.com The sorbent is chosen to retain either the analyte or the interferences, allowing for their separation. chromatographyonline.com

Modern extraction techniques are often employed to improve efficiency and reduce solvent consumption. ajchem-a.com These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which use ultrasonic waves or microwave energy, respectively, to enhance the extraction of analytes from solid samples into a solvent. mdpi.comajchem-a.com For example, the extraction of flavonoids from plant material can be effectively carried out using solvents like ethanol (B145695), methanol, or ethyl acetate, often with the aid of these advanced techniques. farmaciajournal.comscientiaplena.org.brresearchgate.netdergipark.org.tr A multi-step approach is common, beginning with an initial solvent extraction, followed by a clean-up step such as SPE to remove matrix components that could interfere with subsequent chromatographic analysis. mdpi.com

Table 3: Overview of Sample Preparation Techniques for this compound in Biological Matrices

Technique Principle Suitability for this compound Analysis Source(s)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on differential solubility. Effective for initial extraction from liquid samples or for clean-up of crude extracts using solvents like ethyl acetate. mdpi.comorientjchem.org
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent. Analytes are adsorbed and then eluted with a different solvent. Excellent for sample clean-up and concentration, removing polar or non-polar interferences from the matrix prior to LC or GC analysis. chromatographyonline.commdpi.com
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration and extraction efficiency. A rapid and efficient method for extracting this compound from solid matrices like plant leaves or seeds. mdpi.comajchem-a.comdergipark.org.tr
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, increasing the rate and efficiency of analyte extraction from the matrix. A green and fast extraction technique suitable for extracting bioactive compounds from plant materials. ajchem-a.com

| QuEChERS | A streamlined approach involving salting-out extraction with a solvent (e.g., acetonitrile) followed by dispersive SPE (dSPE) for clean-up. | Quick, Easy, Cheap, Effective, Rugged, and Safe method applicable for screening various compounds in food and biological samples. | mdpi.comajchem-a.com |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Derivatization Targets

The future of ethyl rutinoside research is partly dependent on the ability to produce it and its analogs efficiently and selectively. Current synthetic chemistry offers powerful strategies that could be applied to this challenge.

Future investigations should focus on developing innovative synthetic pathways. Methodologies like diversity-oriented synthesis (DOS) could be employed to generate a library of this compound derivatives, which would be invaluable for structure-activity relationship (SAR) studies. ekb.egresearchgate.net Retrosynthetic analysis, a foundational concept in organic synthesis, can guide the systematic breakdown of the target molecule into simpler, accessible precursors, streamlining potential synthesis routes. ekb.eg

Furthermore, the derivatization of the this compound scaffold at various positions presents a significant opportunity. Introducing different functional groups could modulate its physicochemical properties, such as solubility and stability, and potentially enhance its biological activity. researchgate.netfu-berlin.de Research into selective protection and deprotection strategies for the multiple hydroxyl groups on the rutinose sugar moiety will be critical for achieving targeted chemical modifications. researchgate.net

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

StrategyDescriptionPotential Outcome
Glycosylation Chemistry Developing efficient methods to couple an ethylated flavonoid aglycone with a protected rutinose sugar donor.Higher yields and stereoselectivity of the final this compound product.
Diversity-Oriented Synthesis (DOS) Creating a wide array of structurally diverse molecules from a common this compound core structure. ekb.egIdentification of new derivatives with enhanced or novel biological activities.
Catalytic Methods Employing transition metal, organocatalysis, or enzymatic catalysis for specific bond formations. ekb.egMore efficient and environmentally friendly synthesis with high selectivity.
Click Chemistry Utilizing highly efficient and specific reactions to attach various molecular tags or functional groups to the this compound scaffold. fu-berlin.deRapid generation of a library of derivatives for high-throughput screening.

Deeper Mechanistic Understanding of Biological Pathways

The biological activities of many flavonoid glycosides are linked to their interaction with key cellular signaling pathways. For related compounds like kaempferol-3-O-rutinoside, research has pointed towards involvement in pathways such as the PI3K-AKT signaling pathway, which is crucial for regulating cell proliferation and survival. researchgate.netnih.gov

A primary goal for future research on this compound should be to determine its molecular targets and the downstream pathways it modulates. Network pharmacology, a computational approach, could be an initial step to predict potential protein targets and interaction networks. researchgate.net These in silico predictions would then require validation through in vitro and cell-based assays. jpionline.org Investigating whether this compound interacts with pathways commonly affected by flavonoids, such as those involving NF-κB, MAPKs, or Nrf2, would be a logical starting point. nih.govmdpi.com Understanding these mechanisms is fundamental to characterizing its biological profile.

Table 2: Potential Biological Pathways for Investigation

PathwayAssociated FunctionRationale for Investigation
PI3K/AKT Pathway Cell survival, proliferation, metabolismImplicated in the action of other rutinosides like kaempferol-3-O-rutinoside. researchgate.netnih.gov
TLR4/MyD88/NF-κB Pathway Inflammatory responseA known target for flavonoid glycosides in modulating inflammation. researchgate.net
Nrf2/HO-1 Axis Oxidative stress responseMany polyphenols exert antioxidant effects via this pathway. nih.gov
MAPK Pathways (ERK, JNK, p38) Stress response, apoptosis, proliferationCommon signaling cascades influenced by bioactive plant compounds. mdpi.com

Development of Advanced Analytical Tools for Complex Biological Systems

To understand the fate of this compound within a biological system—its absorption, distribution, metabolism, and excretion (ADME)—the development of highly sensitive and specific analytical methods is essential. The complexity of biological matrices like plasma, tissues, and cellular extracts requires sophisticated techniques. mdpi.comresearchgate.net

Future work should focus on optimizing hyphenated chromatographic techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net These methods offer the high resolution and sensitivity needed to detect and quantify this compound and its potential metabolites at low concentrations. Furthermore, the application of two-dimensional liquid chromatography (2D-LC) could provide enhanced separation power for analyzing particularly complex samples. unime.it The development of these analytical tools is a prerequisite for detailed pharmacokinetic and mechanistic studies. janelia.org

Potential in Functional Ingredient Development (excluding human trials/products)

There is a growing demand for novel functional ingredients from natural sources for use in various product formulations. nih.govmdpi.com Flavonoids and their glycosides are attractive candidates due to their known bioactive properties, such as antioxidant activity. researchgate.netenea.it

Future research could explore the potential of this compound as a functional ingredient. This would involve in vitro characterization of its properties, such as its antioxidant capacity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, its ability to inhibit specific enzymes, or its antimicrobial properties. researchgate.netarabjchem.org Its stability under various processing conditions (e.g., heat, pH changes) would also need to be assessed to determine its suitability for incorporation into different matrices. The valorization of agricultural byproducts as a source for such compounds aligns with goals of sustainability and a circular economy. unipa.it It is important to note that this line of research would focus on the chemical and biological properties of the compound itself, as a precursor to any potential application.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, a systems biology approach is necessary. frontiersin.orgnumberanalytics.com This involves integrating data from various "omics" platforms, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles). nih.gov

Future research should aim to use these technologies to understand how this compound affects an entire biological system, rather than just a single pathway. jbei.org For instance, treating cells with this compound and subsequently analyzing changes in their transcriptome and proteome could reveal novel targets and affected biological processes that would not be discovered through traditional hypothesis-driven research. frontiersin.org Integrating this multi-omics data can help build comprehensive models of the compound's activity, identify potential biomarkers of its effects, and provide a deeper, more nuanced understanding of its mechanism of action. numberanalytics.comnih.gov

Q & A

Q. What molecular mechanisms underlie Ethyl Rutinoside’s modulation of oxidative stress and inflammation in chondrocytes?

this compound reduces oxidative stress by enhancing superoxide dismutase (SOD) activity, which neutralizes reactive oxygen species (ROS), and by lowering malondialdehyde (MDA), a marker of lipid peroxidation . It suppresses inflammation via inhibition of NFκB, a key regulator of pro-inflammatory cytokines like IL-1β, thereby reducing cartilage degradation markers such as MMP-13 and CTX-II .

Q. Which in vivo models are most appropriate for studying this compound’s effects on osteoarthritis (OA)?

The monosodium iodoacetate (MIA)-induced OA rat model is widely used due to its pathological resemblance to human OA. Key outcomes include joint swelling, histological cartilage damage (assessed via modified Mankin and OARSI scores), and biomarker quantification (e.g., IL-1β, CTX-II) .

Q. What biomarkers are critical for evaluating this compound’s therapeutic efficacy in OA research?

Essential biomarkers include:

  • Inflammation : IL-1β, IL-8
  • Oxidative Stress : SOD activity, MDA levels
  • Cartilage Degradation : MMP-13, CTX-II These biomarkers provide insights into this compound’s dual anti-inflammatory and antioxidant roles .

Advanced Research Questions

Q. How can researchers optimize this compound dosage in preclinical studies to balance efficacy and toxicity?

Dose-response studies in rat models suggest starting with low doses (e.g., 10–50 mg/kg) and incrementally increasing while monitoring joint swelling and serum biomarkers. Comparative studies with glucosamine sulfate and diclofenac provide benchmarks for efficacy .

Q. How should conflicting data on this compound’s effects across biomarkers (e.g., SOD vs. CTX-II) be reconciled?

Discrepancies may arise from tissue-specific responses or temporal variations in biomarker expression. For example, increased SOD in cartilage may precede reductions in systemic CTX-II. Stratified sampling and longitudinal studies are recommended .

Q. What experimental designs are optimal for comparing this compound with established OA therapies?

Randomized controlled trials (RCTs) in MIA-induced OA models should include:

  • Positive Controls : Glucosamine sulfate, NSAIDs (e.g., diclofenac)
  • Outcome Measures : Histopathological scoring, cytokine profiling, and gait analysis
  • Statistical Methods : ANOVA with post-hoc tests to compare treatment groups .

Q. Can this compound synergize with other bioactive compounds to enhance chondroprotection?

While evidence for this compound-specific synergies is limited, related flavonoids (e.g., kaempferol-3-O-β-rutinoside) show additive effects with antioxidants in suppressing NFκB and MAPK pathways. Combinatorial studies should prioritize compounds targeting complementary pathways (e.g., ROS scavengers + cytokine inhibitors) .

Q. What are the long-term implications of this compound treatment on cartilage regeneration?

Current studies focus on short-term outcomes (4–8 weeks). Extended protocols (12+ weeks) are needed to assess cartilage repair via micro-CT imaging and collagen type II synthesis markers. Ethical approvals for prolonged animal studies must address humane endpoints .

Q. How does this compound’s bioavailability influence its therapeutic potential?

Pharmacokinetic data are sparse, but structural analogs suggest limited oral bioavailability due to glycosidic bonds. Nanoencapsulation or prodrug strategies may improve absorption, requiring validation via LC-MS/MS plasma profiling .

Q. What molecular techniques can elucidate this compound’s upstream signaling targets?

RNA sequencing (e.g., transcriptomic analysis of chondrocytes) and phosphoproteomics can identify pathways like PI3K/Akt or MAPK. CRISPR-Cas9 knockout models may validate specific targets (e.g., Nrf2 for antioxidant responses) .

Methodological and Translational Questions

Q. What challenges exist in translating this compound’s preclinical results to human trials?

Key barriers include species-specific metabolic differences, variability in OA etiology, and scaling dosages. Phase 0 trials using human chondrocyte cultures or organ-on-chip systems are recommended before clinical testing .

Q. Which statistical methods are critical for analyzing this compound’s dose-dependent effects?

Multivariate regression models can account for confounding variables (e.g., baseline inflammation). Non-parametric tests (e.g., Kruskal-Wallis) are suitable for non-normal data distributions, such as modified Mankin scores .

Q. How should ethical considerations shape experimental designs for this compound studies?

Compliance with ARRIVE guidelines ensures humane animal use, including pain management (e.g., buprenorphine for MIA-induced pain) and endpoint criteria (e.g., <20% weight loss). Institutional Animal Care and Use Committee (IACUC) approvals are mandatory .

Q. What are the limitations of in vitro vs. in vivo models for studying this compound?

In vitro models (e.g., RAW264.7 macrophages) lack the complexity of joint microenvironments but allow mechanistic isolation (e.g., NFκB inhibition). In vivo models better replicate systemic effects but introduce variability in disease progression .

Q. How can researchers ensure reproducibility in this compound studies?

Detailed protocols for MIA administration, histological staining (e.g., Safranin-O), and biomarker assays (e.g., ELISA for CTX-II) must be published. Open-access data repositories enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.